molecular formula C12H10F3NO2 B1370893 Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 327-21-9

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B1370893
CAS No.: 327-21-9
M. Wt: 257.21 g/mol
InChI Key: MIBFONNBTQRYGN-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The trifluoromethyl group (-CF₃) attached to the indole ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethylating agent . This reaction selectively introduces the trifluoromethyl group at the C2 position of the indole ring under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the scalability and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with enhanced properties due to the trifluoromethyl group.

Comparison with Similar Compounds

  • Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
  • 6-(trifluoromethyl)-1H-indole-2-carboxylic acid
  • 6-(trifluoromethyl)-1H-indole-2-carboxamide

Comparison: Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This configuration can influence its reactivity, stability, and biological activity compared to other similar compounds. The trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-5-7-3-4-8(12(13,14)15)6-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFONNBTQRYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624614
Record name Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-21-9
Record name 1H-Indole-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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